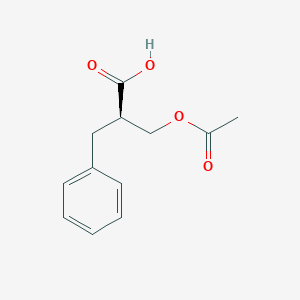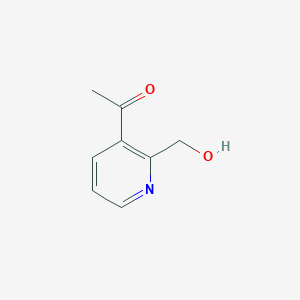![molecular formula C13H10F3NO2S B063839 Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate CAS No. 172848-59-8](/img/structure/B63839.png)
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation may also be analyzed.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity, the products formed in the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and safety measures needed when handling the compound.
Orientations Futures
This involves predicting or suggesting future research directions based on the current knowledge of the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms better.
Please note that the availability of this information depends on the specific compound and the extent of research done on it. For “Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You can also try contacting the authors of the papers directly for more information. They are often happy to help people who are interested in their work.
Propriétés
Numéro CAS |
172848-59-8 |
|---|---|
Nom du produit |
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate |
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)11-17-10(7-20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 |
Clé InChI |
IVVCYBXRJDUDFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

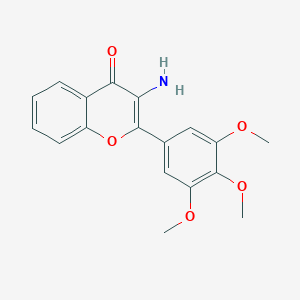
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
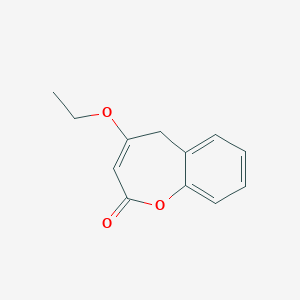

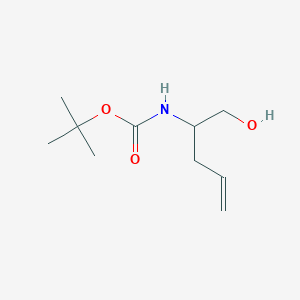
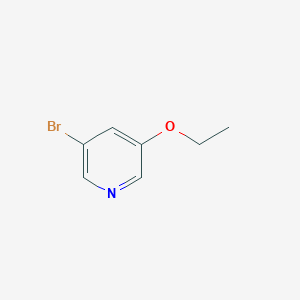
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
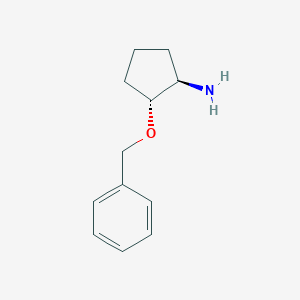
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
